5-Butylsulfanyl-7-(4-ethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione
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Description
“5-Butylsulfanyl-7-(4-ethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione” is a chemical compound with potential in diverse scientific research applications. It belongs to the class of compounds known as pyrimido[4,5-d]pyrimidines, which are structurally similar to purines and isomeric to pteridines . These compounds exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive effects .
Synthesis Analysis
Two routes were proposed for the synthesis of pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-4-aminopyrimidines . Acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc made it possible to access pyrimido[4,5-d]pyrimidines with alkyl, aryl, and hetaryl substituents in positions 2 and 7 . Reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization with DMF–DMA or HC(OEt)3 resulted in the formation of 6-alkyl-3,4-dihydropyrimido[4,5-d]pyrimidines .Scientific Research Applications
Synthesis and Chemical Properties
Research on pyrimidine derivatives, including compounds with structural similarities to 5-Butylsulfanyl-7-(4-ethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione, focuses on the development of novel synthetic pathways. These studies often aim at producing compounds with potential therapeutic applications or as intermediates in organic synthesis. For instance, the synthesis of novel heterocyclic compounds derived from reactions involving pyrimidine analogs showcases the chemical versatility and the potential for generating a wide array of biologically active molecules (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Potential Therapeutic Applications
The exploration of pyrimidine derivatives in the search for new therapeutic agents is a significant area of research. Compounds with the pyrimidine core have been evaluated for various biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. This indicates the potential of pyrimidine derivatives in drug discovery and development processes. For example, certain pyrimidine derivatives have been synthesized and screened for their cyclooxygenase inhibition, showcasing analgesic and anti-inflammatory activities, which could be relevant for the development of new medications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Material Science and Electronics
Some pyrimidine derivatives have applications in material science and electronics, such as in the development of electron transport layers for polymer solar cells. These applications highlight the versatility of pyrimidine-based compounds beyond pharmaceuticals, demonstrating their utility in enhancing the efficiency of electronic devices (Hu et al., 2015).
properties
IUPAC Name |
5-butylsulfanyl-7-(4-ethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c1-5-7-12-28-18-15-17(23(3)20(26)24(4)19(15)25)21-16(22-18)13-8-10-14(11-9-13)27-6-2/h8-11H,5-7,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVJAGOZPGQLCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=C(C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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